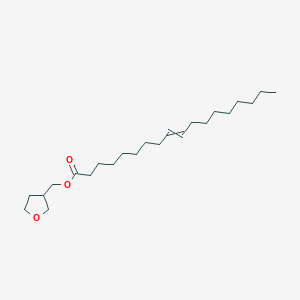

(Tetrahydro-3-furyl)methyl oleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Tetrahydro-3-furyl)methyl oleate, also known as 9-Octadecenoic acid (Z)-, (tetrahydro-3-furanyl)methyl ester, is an organic compound with the molecular formula C23H42O3 and a molecular weight of 366.58 g/mol . It is a derivative of oleic acid, where the carboxyl group is esterified with a tetrahydro-3-furylmethyl group. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as ether and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Tetrahydro-3-furyl)methyl oleate can be synthesized through a multi-step process:

Esterification: The initial step involves the esterification of 3-hydroxybutyric acid with oleic acid under alkaline conditions to form the corresponding hydroxy ester.

Catalytic Hydrogenation: The hydroxy group is then converted to an ether group through catalytic hydrogenation, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade catalysts and reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (Tetrahydro-3-furyl)methyl oleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides and peroxides.

Reduction: It can be reduced to form alcohols and other reduced derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of oxides and peroxides.

Reduction: Formation of alcohols and other reduced derivatives.

Substitution: Formation of different esters and amides.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

- (Tetrahydro-3-furyl)methyl oleate serves as a valuable reagent in organic chemistry for synthesizing complex molecules. Its structure allows it to participate in various chemical reactions such as esterification and reduction, making it a versatile building block for creating other compounds .

Precursor for Other Compounds

- The compound can be utilized as a precursor in the synthesis of derivatives that may have enhanced biological activity or improved physical properties. For instance, it can be transformed into different esters or amides through nucleophilic substitution reactions.

Biological Research

Potential Biological Activities

- Studies indicate that this compound may exhibit various biological activities. Research has highlighted its potential interactions with lipid metabolism pathways, suggesting that it could influence cellular signaling and lipid synthesis.

Investigations in Medicinal Chemistry

- The compound is under investigation for its therapeutic properties, particularly concerning disorders linked to lipid metabolism. Its interaction with specific molecular targets may provide insights into developing new treatments for metabolic diseases .

Pharmaceutical Applications

Drug Formulations

- As a component in pharmaceutical formulations, this compound can enhance the solubility and bioavailability of active pharmaceutical ingredients. Its unique hydrophobic and polar characteristics make it suitable for formulating drugs intended for oral or topical administration .

Therapeutic Uses

- There are indications that derivatives of oleic acid, including this compound, may be effective in treating conditions related to specific receptors like GPR120 and CD36. These receptors are involved in metabolic regulation, suggesting a potential role for this compound in obesity and diabetes treatment .

Industrial Applications

Lubricants

- The compound's ability to reduce friction makes it an excellent candidate for use as a lubricant in various industrial applications. Its ester nature provides desirable properties such as thermal stability and compatibility with other materials used in machinery.

Food Industry

Mechanism of Action

The mechanism of action of (tetrahydro-3-furyl)methyl oleate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in lipid metabolism and signaling pathways.

Pathways Involved: It modulates pathways related to lipid synthesis, oxidation, and cellular signaling, thereby exerting its effects on cellular functions.

Comparison with Similar Compounds

Methyl oleate: An ester of oleic acid with methanol.

Ethyl oleate: An ester of oleic acid with ethanol.

Butyl oleate: An ester of oleic acid with butanol.

Comparison:

Uniqueness: (Tetrahydro-3-furyl)methyl oleate is unique due to the presence of the tetrahydro-3-furyl group, which imparts distinct chemical and physical properties compared to other oleate esters.

Chemical Properties: It has different solubility, reactivity, and stability profiles compared to methyl, ethyl, and butyl oleates.

Properties

CAS No. |

150-81-2 |

|---|---|

Molecular Formula |

C23H42O3 |

Molecular Weight |

366.6 g/mol |

IUPAC Name |

oxolan-3-ylmethyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(24)26-21-22-18-19-25-20-22/h9-10,22H,2-8,11-21H2,1H3/b10-9+ |

InChI Key |

NSMHOFMBVBYNJX-MDZDMXLPSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1CCOC1 |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC1CCOC1 |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1CCOC1 |

Key on ui other cas no. |

150-81-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.